Erythrartine

Beschreibung

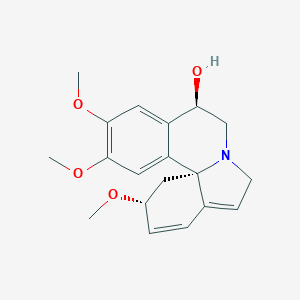

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWCVLZNFFVFTR-AXHNFQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Erythratine Biosynthesis Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the enzymatic reactions, regulatory networks, and experimental methodologies underlying the formation of the potent alkaloid, Erythratine.

This technical guide provides a comprehensive overview of the biosynthesis of Erythratine, a prominent member of the Erythrina alkaloids, a class of tetracyclic spiroamine alkaloids found in plants of the Erythrina genus. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including sedative, hypotensive, and neuromuscular blocking effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core biosynthetic pathway, experimental approaches to its study, and the regulatory mechanisms that govern the production of these valuable secondary metabolites.

The Core Biosynthetic Pathway of Erythratine

The biosynthesis of Erythratine is a specialized branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The pathway commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central precursor, (S)-norcoclaurine. A series of subsequent methylation, hydroxylation, and complex rearrangement reactions lead to the formation of the characteristic tetracyclic spiroamine skeleton of Erythrina alkaloids, with erysodienone emerging as a key branchpoint intermediate. While the early steps leading to erysodienone are relatively well-understood, the terminal steps that convert erysodienone into Erythratine are less defined in the current scientific literature.

The proposed biosynthetic pathway from (S)-norreticuline to Erythratine is as follows:

-

(S)-Norreticuline: This central intermediate in BIA metabolism is the entry point into the Erythrina alkaloid pathway.

-

Oxidative Coupling: (S)-Norreticuline undergoes an intramolecular oxidative phenol coupling reaction to form a dienone intermediate.

-

Rearrangement: A subsequent rearrangement of this intermediate leads to the formation of the key tetracyclic spiroamine scaffold.

-

Erysodienone Formation: A final intramolecular Michael addition results in the formation of erysodienone.[1]

-

Conversion to Erythratine: The conversion of erysodienone to Erythratine is proposed to involve a series of hydroxylation and methoxylation reactions, though the specific enzymes and the precise sequence of these events are yet to be fully elucidated. It is hypothesized that cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases are involved in these final transformations.

Below is a DOT language script for visualizing the proposed Erythratine biosynthesis pathway.

A proposed biosynthetic pathway for Erythratine, highlighting key intermediates and enzyme classes.

Quantitative Data on Erythratine Biosynthesis

Quantitative data on the Erythratine biosynthesis pathway is sparse in the literature. Most studies have focused on the qualitative identification of alkaloids in various Erythrina species. However, some studies have reported on the relative abundance of different alkaloids and the total alkaloid content in various plant tissues. The following tables summarize the available quantitative information.

| Plant Species | Tissue | Alkaloid | Concentration/Content | Reference |

| Erythrina crista-galli | Twigs | Erythraline | IC50: 182.5 ± 5.3 µg/mL (DPPH assay) | [2] |

| Erythrina crista-galli | Twigs | 8-oxoerythraline | IC50: 868.2 ± 0.26 µg/mL (DPPH assay) | [2] |

| Erythrina falcata | Leaves (Maceration) | Total Phenolics | 1.3193–1.4989 mg GAE/mL | [3] |

| Erythrina crista-galli | Leaves (Maceration) | Total Phenolics | 1.3193–1.4989 mg GAE/mL | [3] |

| Erythrina falcata | Leaves (Maceration) | Total Flavonoids | 7.7829–8.1976 mg RE/g | [3] |

| Erythrina crista-galli | Leaves (Maceration) | Total Flavonoids | 7.7829–8.1976 mg RE/g | [3] |

Table 1: Quantitative analysis of alkaloids and related compounds in Erythrina species.

| Gene | Plant Species | Tissue | Treatment | Fold Change | Reference |

| TYDC | Papaver somniferum | Various | Developmental Stages | Varies | [4] |

| BBE | Papaver somniferum | Various | Developmental Stages | Varies | [4] |

| COR | Papaver somniferum | Various | Developmental Stages | Varies | [4] |

Table 2: Gene expression analysis of related benzylisoquinoline alkaloid biosynthesis genes. Note: Data specific to Erythratine biosynthesis is limited.

Experimental Protocols

This section details the methodologies for key experiments commonly employed in the study of Erythratine and other plant alkaloids.

Alkaloid Extraction from Erythrina Seeds

This protocol is adapted from a method for the extraction of alkaloids from Erythrina crista-galli seeds.[5]

Materials:

-

Dried and powdered Erythrina crista-galli seeds

-

Methanol (MeOH)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Extraction: Macerate the powdered seeds (e.g., 950 g) in methanol (2 L) at room temperature for 3 days. Repeat the extraction process three times.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., 150 g).

-

Partitioning: Dissolve the crude extract in deionized water.

-

Perform a liquid-liquid partition sequentially with petroleum ether, ethyl acetate, and n-butanol.

-

Collect each fraction and concentrate them to dryness. The alkaloid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

-

Further Purification: The resulting fractions can be subjected to further purification using column chromatography (e.g., silica gel) and High-Performance Liquid Chromatography (HPLC).

UPLC-MS/MS Analysis of Erythrina Alkaloids

This protocol provides a general framework for the analysis of Erythrina alkaloids using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[6][7]

Instrumentation:

-

UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity CSH™ Phenyl–Hexyl, 2.1 × 50 mm, 1.7 μm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 10 mM ammonium acetate in water, pH adjusted to 10.0 with aqueous ammonia.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0–1 min: 30% A

-

1–15 min: Linear gradient to 100% A

-

15–16 min: Hold at 100% A

-

-

Injection Volume: 2 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 0.5 kV.

-

Cone Voltage: 40 V.

-

Source Temperature: 100 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Cone Gas Flow: 70 L/h.

-

Desolvation Gas Flow: 500 L/h.

-

Collision Gas: Argon.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions should be optimized for each target alkaloid.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the general steps for analyzing the expression of genes involved in Erythratine biosynthesis.[8][9]

Materials:

-

Erythrina tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers

-

Reference gene primers (e.g., Actin, Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design and Validation: Design gene-specific primers for the target biosynthetic genes and suitable reference genes. Validate primer efficiency through a standard curve analysis.

-

qPCR Reaction: Set up the qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes.

Heterologous Expression of Biosynthetic Enzymes in Pichia pastoris

This protocol provides a general workflow for the expression of plant enzymes, such as P450s and methyltransferases, in the yeast Pichia pastoris.

Materials:

-

P. pastoris expression vector (e.g., pPICZα A)

-

P. pastoris host strain (e.g., X-33)

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli cells

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

YPD, BMGY, and BMMY media

-

Methanol

Procedure:

-

Gene Cloning: Amplify the full-length coding sequence of the target enzyme from Erythrina cDNA and clone it into the P. pastoris expression vector.

-

Vector Linearization and Transformation: Linearize the recombinant plasmid and transform it into a suitable P. pastoris host strain via electroporation or the lithium acetate method.

-

Selection of Transformants: Select positive transformants on appropriate selection media (e.g., YPD with Zeocin).

-

Expression Induction: Grow a starter culture of a positive transformant in BMGY medium. To induce protein expression, pellet the cells and resuspend them in BMMY medium containing methanol. Continue incubation, adding methanol at regular intervals to maintain induction.

-

Protein Purification: If the protein is secreted, it can be purified from the culture medium. If it is intracellular, the cells need to be lysed before purification. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is commonly used.

Regulatory Networks and Signaling

The biosynthesis of benzylisoquinoline alkaloids, including Erythratine, is tightly regulated at the transcriptional level. This regulation involves a complex interplay of transcription factors (TFs) and signaling molecules, primarily jasmonates.

Transcriptional Regulation

Several families of transcription factors have been implicated in the regulation of BIA biosynthesis, including:

-

WRKY TFs: These TFs recognize and bind to W-box elements in the promoters of biosynthetic genes.

-

basic Helix-Loop-Helix (bHLH) TFs: These factors often work in concert with other TFs to regulate metabolic pathways.

-

AP2/ERF TFs: Members of this family are known to be involved in jasmonate-responsive gene expression.

The promoters of many BIA biosynthetic genes contain cis-regulatory elements that are recognized by these TFs, allowing for coordinated regulation of the pathway.

A simplified model of the jasmonate-mediated regulation of Erythratine biosynthesis.

Protein-Protein Interactions and Metabolons

There is growing evidence that the enzymes of secondary metabolic pathways can form multi-enzyme complexes, often referred to as "metabolons."[10] These complexes are thought to enhance catalytic efficiency by channeling substrates between active sites and preventing the diffusion of unstable intermediates. While no specific protein-protein interactions have been definitively characterized for the Erythratine biosynthesis pathway, the potential for such interactions exists, particularly given the involvement of membrane-bound enzymes like cytochrome P450s.

Experimental approaches to investigate protein-protein interactions in this pathway include:

-

Yeast Two-Hybrid (Y2H) Screening: To identify potential interacting partners of a known biosynthetic enzyme.

-

Bimolecular Fluorescence Complementation (BiFC): To visualize protein interactions in living plant cells.

-

Co-immunoprecipitation (Co-IP): To pull down protein complexes from plant extracts.

References

- 1. Electrophoresis Mobility Shift Assay [bio-protocol.org]

- 2. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloids in Erythrina by UPLC-ESI-MS and In Vivo Hypotensive Potential of Extractive Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium | Semantic Scholar [semanticscholar.org]

- 5. A New Erythrinan Alkaloid Glycoside from the Seeds of Erythrina crista-galli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkaloids in Erythrina by UPLC-ESI-MS and In Vivo Hypotensive Potential of Extractive Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and trafficking of alkaloid biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythratine: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythratine, a prominent member of the Erythrina alkaloids, has garnered significant interest within the scientific community due to its unique chemical structure and notable biological activity. This technical guide provides an in-depth exploration of the natural sources and distribution of erythratine within the Erythrina genus. It details comprehensive experimental protocols for the extraction and quantification of this alkaloid. Furthermore, this document elucidates the biosynthetic pathway of erythratine and illustrates its primary mechanism of action as a competitive antagonist at neuronal nicotinic acetylcholine receptors. All quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams generated using the DOT language.

Natural Sources and Distribution of Erythratine

Erythratine is a characteristic secondary metabolite found in plants belonging to the genus Erythrina, a member of the Fabaceae family. These plants are widely distributed throughout tropical and subtropical regions of the world.[1] The alkaloids of the Erythrina genus, including erythratine, are predominantly concentrated in the seeds.[1] However, they have also been identified in other parts of the plant, such as the flowers, leaves, and bark.

While a comprehensive, standardized quantification of erythratine across all Erythrina species is not extensively documented in the literature, available studies indicate a variable concentration depending on the species and the plant part. The following table summarizes the reported presence and relative abundance of total alkaloids in various Erythrina species, with the understanding that erythratine is a constituent of this alkaloid fraction.

| Erythrina Species | Plant Part | Total Alkaloid Content (mg/g Dry Weight) | Reference |

| Erythrina americana | Seeds | 5.3 | [2] |

| Erythrina breviflora | Seeds | 7.7 | [2] |

| Erythrina stricta | Seeds | Not explicitly quantified for erythratine, but noted to be lower than E. americana and E. breviflora. Acetone extract showed the highest total alkaloid content at 40.48 mg atropine equivalent/g extract. | [2] |

| Erythrina variegata | Bark | 0.05% of total alkaloids |

Note: The quantitative data for erythratine specifically is limited. The values for total alkaloids are provided to give a comparative context of alkaloid richness in these species. Further targeted quantitative studies are necessary to determine the precise concentration of erythratine.

Experimental Protocols

Extraction of Erythratine from Plant Material (Acid-Base Extraction)

This protocol outlines a standard acid-base extraction method for the isolation of alkaloids, including erythratine, from Erythrina seeds.[3][4][5][6]

Materials:

-

Dried and powdered Erythrina seeds

-

Methanol (90%)

-

Acetic acid (2%) or Hydrochloric acid (0.1% to 1%)

-

Ethyl acetate (EtOAc)

-

Ammonium hydroxide (NH₃·H₂O) or Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Maceration: Macerate the dried, powdered plant material in 90% methanol for 24-72 hours at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Acidification: Dissolve the crude residue in a 2% acetic acid solution (or dilute HCl) to achieve a pH of 2-3. This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

-

Defatting: Partition the acidic aqueous solution twice with an equal volume of ethyl acetate in a separatory funnel. The non-polar constituents (fats, oils) will move into the ethyl acetate layer. Discard the ethyl acetate layer.

-

Basification: Adjust the pH of the aqueous layer to 8-9 using ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Alkaloids: Extract the basified aqueous solution three times with an equal volume of ethyl acetate. The free-base alkaloids will partition into the ethyl acetate layer.

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter and concentrate the dried extract under reduced pressure to yield the crude alkaloid fraction containing erythratine.

Quantification of Erythratine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of erythratine using reverse-phase HPLC coupled with a PDA or MS detector.[7][8][9] Method validation according to ICH guidelines is crucial for ensuring accuracy and reliability.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Column: A C18 reverse-phase column (e.g., Phenomenex C18, 150 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

-

Solvent A: 20 mM ammonium acetate buffer in water.

-

Solvent B: Acetonitrile and Methanol mixture.

-

The gradient program should be optimized to achieve good separation of erythratine from other alkaloids.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: A wavelength of around 224 nm can be used for UV detection. For MS detection, electrospray ionization (ESI) in positive mode is suitable.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure erythratine standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase or a suitable solvent (e.g., methanol) to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the erythratine standard against its concentration. Determine the concentration of erythratine in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of Erythratine

The biosynthesis of Erythrina alkaloids, including erythratine, is a complex process that originates from the amino acid tyrosine. The pathway involves a series of enzymatic reactions leading to the formation of the characteristic tetracyclic spiroamine skeleton.[10][11] A key intermediate in this pathway is (S)-norreticuline, which undergoes oxidative phenol coupling and rearrangement to form a dibenzazonine intermediate.

Signaling Pathways and Mechanism of Action

The primary and most well-characterized biological activity of erythratine and related Erythrina alkaloids is their competitive antagonism at neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

Erythratine binds to the same site on the nAChR as the endogenous neurotransmitter acetylcholine (ACh). However, unlike ACh, the binding of erythratine does not induce the conformational change required to open the ion channel. By occupying the binding site, erythratine prevents ACh from binding and activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization.

To date, there is limited evidence in the scientific literature to suggest that erythratine significantly modulates other specific signaling pathways. Its biological effects are predominantly attributed to its action on nAChRs.

Conclusion

Erythratine stands out as a significant natural product with well-defined sources and a clear primary mechanism of action. This guide has provided a consolidated overview of its distribution within the Erythrina genus, detailed methodologies for its extraction and quantification, a summary of its biosynthetic origins, and an illustration of its interaction with neuronal nicotinic acetylcholine receptors. While the foundational knowledge is robust, further research is warranted to establish a more comprehensive quantitative profile of erythratine across a wider range of Erythrina species and to explore potential secondary biological activities beyond nAChR antagonism. The protocols and information presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 2. aloki.hu [aloki.hu]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Sciencemadness Discussion Board - Questions regarding Alkaloid / Acid-Base Extractions - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. ajrconline.org [ajrconline.org]

- 8. High-performance liquid chromatography-mass spectrometric analysis of alkaloids extracted from seeds of Erythrina herbacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revista-agroproductividad.org [revista-agroproductividad.org]

- 10. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Erythratine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythratine, a member of the diverse family of Erythrina alkaloids, presents a compelling profile for scientific investigation. These alkaloids, primarily found in the seeds of plants from the Erythrina genus, are recognized for their significant biological activities, including potent interactions with the central nervous system. This technical guide provides a comprehensive overview of the known physical and chemical properties of Erythratine and its closely related analogs. Due to the limited availability of specific experimental data for Erythratine, this document also includes generalized, yet detailed, experimental protocols for the characterization of this class of compounds. Furthermore, it visualizes the key signaling pathways associated with the pharmacological effects of Erythrina alkaloids, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Physical and Chemical Properties

Quantitative data for the physicochemical properties of Erythratine are summarized below. It is important to note that while some experimental data is available, many parameters are predicted through computational methods. For comparative purposes, data for other relevant Erythrina alkaloids may be included where specific data for Erythratine is unavailable.

Table 1: General and Physicochemical Properties of Erythratine

| Property | Value | Source |

| IUPAC Name | 19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,16-tetraen-18-ol | --INVALID-LINK-- |

| Molecular Formula | C₁₈H₂₁NO₄ | --INVALID-LINK-- |

| Molecular Weight | 315.36 g/mol | --INVALID-LINK-- |

| CAS Number | 5550-20-9 | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| Melting Point | 170 °C | --INVALID-LINK-- |

| pKa (Strongest Acidic) | 13.81 (Predicted) | --INVALID-LINK-- |

| pKa (Strongest Basic) | 8.55 (Predicted) | --INVALID-LINK-- |

Table 2: Predicted Solubility and Partition Coefficient of Erythratine

| Property | Value | Source |

| Water Solubility | 1.94 g/L (Predicted) | --INVALID-LINK-- |

| logP (Octanol-Water) | 0.65 (Predicted) | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the characterization of Erythratine are not extensively reported in the literature. Therefore, this section provides generalized, yet robust, methodologies that can be adapted for the analysis of Erythratine and other Erythrina alkaloids.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of Erythratine to a known volume of purified water (e.g., Milli-Q) in a glass vial. The excess solid should be visually apparent.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Separation of Undissolved Solid:

-

After equilibration, cease agitation and allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation at a high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination of the supernatant with undissolved particles.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Quantify the concentration of Erythratine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of Erythratine of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.

-

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is also the standard for determining the logP value.

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. Use the appropriate aqueous buffer if pH-dependence is being investigated.

-

-

Partitioning:

-

Prepare a stock solution of Erythratine in the pre-saturated aqueous phase.

-

Add a known volume of this solution to a vessel containing a known volume of the pre-saturated n-octanol. The volume ratio is typically adjusted based on the expected logP value.

-

Seal the vessel and shake vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Quantify the concentration of Erythratine in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: P = [Erythratine]octanol / [Erythratine]aqueous

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

-

Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of Erythratine in a suitable solvent (e.g., ethanol or methanol) of known concentration.

-

Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Record a baseline spectrum of the solvent.

-

Data Acquisition: Scan the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Sample Preparation: Dissolve an appropriate amount of Erythratine (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D experiments such as COSY, HSQC, and HMBC for complete structural elucidation and assignment of proton and carbon signals.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and correlations from 2D spectra to assign the structure.

Chromatographic Analysis

-

Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ plates.

-

Sample Application: Dissolve the sample in a volatile solvent (e.g., methanol, chloroform) and spot a small amount onto the baseline of the TLC plate using a capillary tube.

-

Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of chloroform and methanol). Allow the solvent front to ascend the plate.

-

Visualization: After development, dry the plate and visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent such as Dragendorff's reagent for alkaloids.

-

Rf Value Calculation: Calculate the retardation factor (Rf) for each spot as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

-

System Configuration: A typical HPLC system would consist of a pump, an autosampler, a column oven, and a UV detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for alkaloid separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Erythratine shows significant absorbance.

-

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Stability Studies

A stability-indicating assay method is crucial for determining the shelf-life of a drug substance.

-

Forced Degradation Studies:

-

Subject Erythratine to stress conditions such as acidic, basic, and neutral hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis (exposure to UV and visible light).

-

Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

-

-

Long-Term and Accelerated Stability Testing:

-

Store the drug substance under controlled long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

-

Analyze samples at specified time points to monitor for any changes in physical appearance, purity, and the formation of degradation products.

-

Signaling Pathways and Mechanisms of Action

The biological effects of Erythrina alkaloids are primarily attributed to their interaction with neuronal signaling pathways. While direct studies on Erythratine are limited, research on closely related alkaloids provides significant insights into its potential mechanisms of action.

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

Erythrina alkaloids are well-documented competitive antagonists of neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype.[1][2] This inhibition is believed to be a key mechanism behind their effects on the central nervous system, such as their anxiolytic and anticonvulsant properties.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of Erythrina alkaloids are another area of active research.[3][4] Studies on the related alkaloid, Erythraline, suggest that it may exert its anti-inflammatory effects by inhibiting the Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the Toll-like receptor (TLR) signaling pathway.[5] This inhibition would subsequently suppress the activation of the NF-κB pathway, a critical regulator of inflammatory gene expression.

Conclusion

Erythratine holds considerable promise as a lead compound for the development of novel therapeutics, particularly those targeting the central nervous system and inflammatory conditions. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its further characterization. The elucidation of its interaction with key signaling pathways, such as the nicotinic acetylcholine receptors and potentially the TAK1/NF-κB pathway, underscores the importance of continued research into this fascinating class of alkaloids. Future studies should focus on obtaining detailed experimental data for Erythratine to validate and expand upon the predicted properties and to further delineate its precise mechanisms of action.

References

- 1. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]

- 2. Erythrina mulungu alkaloids are potent inhibitors of neuronal nicotinic receptor currents in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Effects of Erythratine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythratine, an erythrinan alkaloid predominantly found in the plants of the Erythrina genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic effects of Erythratine and its related alkaloids, with a focus on its anti-inflammatory, and neuropharmacological properties. This document summarizes key quantitative data, details experimental protocols for assessing its bioactivity, and visualizes the implicated signaling pathways to facilitate further research and drug development endeavors.

Introduction

The genus Erythrina, commonly known as coral trees, comprises over 100 species distributed in tropical and subtropical regions. Traditionally, various parts of these plants have been used in folk medicine to treat a wide range of ailments, including inflammation, pain, and neurological disorders. Phytochemical investigations have revealed that the therapeutic properties of Erythrina species are largely attributable to a group of structurally unique alkaloids, among which Erythratine and its analogues are prominent. This guide focuses on the scientific evidence supporting the therapeutic potential of Erythratine, providing a foundational resource for its exploration as a lead compound in drug discovery.

Therapeutic Potential and Pharmacological Activities

Erythratine and related compounds from Erythrina species have demonstrated a spectrum of biological activities. The primary areas of therapeutic interest are detailed below.

Anti-inflammatory Activity

Erythraline, a closely related alkaloid, has been shown to possess significant anti-inflammatory properties. It effectively suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This effect is attributed to the inhibition of the Toll-like receptor (TLR) signaling pathway.[1]

Table 1: Anti-inflammatory Activity of Erythrina Extracts and Related Compounds

| Compound/Extract | Assay | Cell Line/Model | IC50 Value/Effect | Reference |

| Erythraline | Nitric Oxide (NO) Production | RAW264.7 cells | - | [1] |

| Erythraline | iNOS Expression | RAW264.7 cells | - | [1] |

| Methanolic Extract of E. variegata | Anticancer (Cytotoxicity) | MCF-7 cells | 92 µg/ml | [2] |

| Methanolic Extract of E. variegata | Anticancer (Cytotoxicity) | MDA-MB-231 cells | 143 µg/ml | [2] |

Neuropharmacological Effects

Erythrinan alkaloids, including (+)-erythravine, have been identified as potent modulators of neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] These alkaloids exhibit inhibitory effects on different nAChR subtypes, which is believed to underlie their anxiolytic and anticonvulsant properties.[3][4]

Table 2: Inhibitory Activity of Erythrinan Alkaloids on Nicotinic Acetylcholine Receptors

| Alkaloid | Receptor Subtype | Cell Model | IC50 Value | Reference |

| (+)-erythravine | α7 | Cultured hippocampal neurons | 6 µM | [3][4] |

| (+)-11α-hydroxyerythravine | α7 | Cultured hippocampal neurons | 5 µM | [3][4] |

| (+)-erythravine | α4β2 | HEK 293 cells | 13 nM | [3][4] |

| (+)-11α-hydroxyerythravine | α4β2 | HEK 293 cells | 4 nM | [3][4] |

Signaling Pathways

Erythratine and its analogues exert their therapeutic effects by modulating key signaling pathways involved in inflammation and neurotransmission.

Inhibition of the TLR4 Signaling Pathway

Erythraline has been demonstrated to inhibit the TLR4 signaling cascade initiated by LPS. It suppresses the degradation of the inhibitor of nuclear factor-κB (IκB) and inhibits the phosphorylation of IκB kinase (Ikk) and mitogen-activated protein kinases (MAPKs).[1] Evidence suggests that Erythraline may directly inhibit the kinase activity of TGF-β-activated kinase 1 (TAK1), a critical upstream kinase in the TLR pathway.[1]

References

- 1. Inhibitory effect of erythraline on Toll-like receptor signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Erythratine and its Role in Traditional Medicine: A Technical Guide for Researchers

Foreword: This technical guide provides a comprehensive overview of Erythratine, an alkaloid found in various species of the Erythrina genus, and its significance in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available scientific data, experimental methodologies, and potential therapeutic pathways. Due to a scarcity of research focused solely on Erythratine, this guide incorporates data from closely related Erythrina alkaloids and extracts, primarily erythraline and ethanolic extracts of Erythrina variegata, to provide a foundational understanding of its potential bioactivities. This approach is taken to offer the most comprehensive view possible while acknowledging the need for further specific research on Erythratine.

Introduction to Erythratine and its Traditional Context

Erythratine (CAS Number: 5550-20-9) is a tetracyclic spiroamine alkaloid characteristic of the Erythrina genus, a group of flowering plants found in tropical and subtropical regions. Traditionally, various parts of Erythrina plants, including the bark, leaves, and seeds, have been utilized in indigenous medicine systems across the globe to treat a wide array of ailments. These include inflammatory conditions, pain, infections, and disorders of the central nervous system such as anxiety and insomnia. The therapeutic effects of Erythrina species are largely attributed to their rich content of alkaloids, with Erythratine being a notable constituent, alongside flavonoids and other phenolic compounds.[1][2]

Phytochemistry and Isolation

Erythratine is one of numerous structurally related alkaloids isolated from Erythrina species. The complex alkaloid profile of these plants necessitates sophisticated separation techniques for the isolation of individual compounds.

General Experimental Protocol for Isolation of Erythrina Alkaloids

Protocol: General Alkaloid Extraction and Separation by HPLC

-

Plant Material Preparation: Air-dry the relevant plant parts (e.g., bark, leaves, or seeds of an Erythrina species) and grind them into a fine powder.

-

Extraction:

-

Perform a sequential solvent extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol, to separate compounds based on their solubility.

-

Alternatively, for a more targeted alkaloid extraction, acid-base extraction can be employed. Macerate the powdered plant material in an acidified aqueous solution (e.g., 2% acetic acid) to protonate the alkaloids, rendering them water-soluble.

-

Partition the aqueous extract with a non-polar solvent like ethyl acetate to remove neutral and acidic compounds.

-

Basify the aqueous layer with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids into an immiscible organic solvent such as dichloromethane or chloroform.

-

-

Purification:

-

Concentrate the alkaloid-rich extract under reduced pressure.

-

Subject the crude alkaloid extract to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to fractionate the mixture.

-

Further purify the fractions containing the target alkaloids using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly used with a mobile phase gradient of methanol and water.[3][4][5]

-

Monitor the eluent with a UV detector and collect the fractions corresponding to the desired alkaloids.

-

Confirm the identity and purity of the isolated Erythratine using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Pharmacological Activities and Mechanistic Insights

The traditional uses of Erythrina species suggest that their constituent alkaloids, including Erythratine, possess significant pharmacological properties. Research has primarily focused on their anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory properties of Erythrina alkaloids are a key area of investigation. While specific quantitative data for Erythratine is limited, studies on the closely related alkaloid erythraline and crude extracts of Erythrina variegata provide valuable insights.

Quantitative Data on Anti-inflammatory Activity

| Compound/Extract | Assay | Cell Line | Measurement | Result (IC50) | Reference |

| Ethanolic extract of Erythrina variegata bark | Inhibition of Prostaglandin E2 (PGE2) production (COX-2 inhibition) | RAW 264.7 | ELISA | 9.27 ± 0.72 µg/mL | [6] |

| Ethanolic extract of Erythrina variegata bark | Inhibition of Nitric Oxide (NO) production | RAW 264.7 | Griess Reagent | 47.1 ± 0.21 µg/mL | [6] |

Note: The ethanolic extract of Erythrina variegata contains a mixture of compounds, including Erythratine.

Signaling Pathway: Inhibition of Toll-Like Receptor (TLR) Signaling by Erythraline

A study on erythraline, an alkaloid structurally similar to Erythratine, has elucidated its mechanism of anti-inflammatory action. Erythraline was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This effect is mediated through the inhibition of the Toll-like receptor (TLR) signaling pathway.[7]

Specifically, erythraline inhibits the phosphorylation of IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs), which in turn prevents the degradation of the inhibitor of NF-κB (IκB). This sequesters the transcription factor NF-κB in the cytoplasm, preventing it from translocating to the nucleus and inducing the expression of pro-inflammatory genes like iNOS. The study suggests that the molecular target of erythraline may be the Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the TLR signaling cascade.[7]

Neuroprotective Effects

The traditional use of Erythrina species as sedatives and for treating nervous system disorders points towards the neuroprotective potential of their constituent alkaloids. While specific dose-response data for Erythratine is not available, the broader class of Erythrina alkaloids is being investigated for these properties.

Experimental Workflow for Assessing Neuroprotective Activity

A general experimental workflow to assess the neuroprotective effects of a compound like Erythratine would involve in vitro and in vivo models of neuronal damage.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Erythratine's bioactivity, based on established protocols for similar compounds and cell lines.

Cell Culture and Treatment for Anti-inflammatory Assays

Cell Line: RAW 264.7 murine macrophage cell line.[8][9][10][11]

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

-

Cell Seeding and Treatment:

-

Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well for NO assays or in 6-well plates at 1 x 10^6 cells/well for protein analysis.

-

Allow the cells to adhere for 4 hours.

-

Pre-treat the cells with various concentrations of Erythratine (or a related compound) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) at a concentration of 100 ng/mL, for the desired time (e.g., 24 hours for NO measurement, shorter times for signaling protein phosphorylation).

-

Nitric Oxide (NO) Production Assay

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

-

After cell treatment as described in 4.1, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for Signaling Proteins

Principle: This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated signaling molecules.

Protocol:

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-IKK, total IKK, IκB, β-actin) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Conclusion and Future Directions

Erythratine, as a key alkaloid of the traditionally used Erythrina genus, holds considerable promise for further pharmacological investigation. The available evidence, largely from related compounds and crude extracts, strongly suggests potent anti-inflammatory and potential neuroprotective properties. The inhibition of the TLR/NF-κB signaling pathway by the structurally similar alkaloid erythraline provides a compelling mechanistic basis for these effects.

However, to fully realize the therapeutic potential of Erythratine, dedicated research is imperative. Future studies should focus on:

-

Development of a standardized protocol for the high-yield isolation and purification of Erythratine.

-

Comprehensive in vitro and in vivo studies to determine the specific bioactivities of pure Erythratine, including the generation of quantitative data such as IC50 values and dose-response curves for its anti-inflammatory and neuroprotective effects.

-

Elucidation of the precise molecular targets and signaling pathways modulated by Erythratine.

-

Preclinical safety and toxicity profiling of Erythratine.

By addressing these research gaps, the scientific community can build upon the rich foundation of traditional knowledge to potentially develop Erythratine into a novel therapeutic agent for a range of inflammatory and neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. High-performance liquid chromatography-mass spectrometric analysis of alkaloids extracted from seeds of Erythrina herbacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

- 6. Anti-inflammatory Activities of Erythrina variegata Bark Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of erythraline on Toll-like receptor signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immune activation of murine RAW264.7 macrophages by sonicated and alkalized paramylon from Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. protocols.io [protocols.io]

- 11. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biological Activity of Erythratine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Erythratine derivatives, a prominent class of Erythrina alkaloids. It delves into detailed synthetic methodologies, presents key quantitative data in a structured format, and elucidates the primary signaling pathways through which these compounds exert their biological effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product synthesis, medicinal chemistry, and drug development.

Introduction to Erythrina Alkaloids

Erythrina alkaloids are a diverse group of tetracyclic spiroamine alkaloids isolated from plants of the Erythrina genus.[1] These compounds are classified into three main categories: dienoid, alkenoid, and lactonic alkaloids.[2] Erythratine falls under the alkenoid category. The Erythrinan skeleton, the core structure of these alkaloids, has attracted considerable attention from the scientific community due to its interesting biological activities, which include sedative, hypotensive, neuromuscular blocking, and central nervous system (CNS) depressing properties.[2] A significant portion of this activity is attributed to their interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[2]

Biosynthesis of the Erythrinan Skeleton

The biosynthesis of Erythrina alkaloids is believed to originate from the precursor (S)-norreticuline.[3] A proposed biosynthetic pathway involves an oxidative phenol coupling of (S)-norreticuline, leading to the formation of a morphinandienone intermediate. Subsequent rearrangement and cyclization steps yield the characteristic tetracyclic spiroamine skeleton of the Erythrinan alkaloids.[3]

Caption: Proposed biosynthetic pathway of the Erythrinan alkaloid skeleton.

Chemical Synthesis of Erythratine Derivatives

The total synthesis of Erythratine derivatives has been a significant challenge and a testament to the ingenuity of synthetic organic chemists. Several strategies have been developed to construct the complex tetracyclic framework. This guide will focus on key synthetic approaches, with a detailed look at the synthesis of (±)-3-demethoxyerythratidinone, a representative Erythrina alkaloid.

Key Synthetic Strategies

Several key reactions have been instrumental in the synthesis of the Erythrinan core:

-

Pictet-Spengler Reaction: This reaction is a powerful tool for the construction of tetrahydroisoquinoline and β-carboline ring systems, which are integral to the Erythrinan scaffold. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][5]

-

Intramolecular Diels-Alder Reaction: This pericyclic reaction has been employed to construct the B and C rings of the Erythrinan skeleton in a stereocontrolled manner.

-

Heck Cyclization: The intramolecular Heck reaction provides an efficient means of forming the A-ring of the Erythrinan core through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.[6][7]

-

Biomimetic Synthesis: Inspired by the proposed biosynthetic pathway, these approaches often utilize oxidative phenol coupling reactions to construct the key spirocyclic intermediate.

Total Synthesis of (±)-3-Demethoxyerythratidinone

A notable synthesis of (±)-3-demethoxyerythratidinone was achieved in five steps, highlighting the efficiency of modern synthetic methods.[6][8] The key steps include a photochemical cascade reaction to form a tricyclic aziridine, followed by a ligand-controlled intramolecular Heck cyclization.

Caption: A 5-step synthetic workflow for (±)-3-demethoxyerythratidinone.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Photochemical Cascade | hν (254 nm), cyclohexane, flow reactor | 39 |

| 2 | Ring Opening | Pd2(dba)3, P(OPh)3, AcOH, CH2Cl2 | - |

| 3 | N-Alkylation | Aryl iodide, K2CO3, TBAI, MeCN | - |

| 4 | Ester Hydrolysis & Oxidation | K2CO3, MeOH/H2O; then TPAP, NMO | - |

| 5 | Heck Cyclization | Pd(OAc)2, Cy3P, K2CO3, toluene | 69 |

| Overall | 15 |

Table 1: Summary of the 5-step synthesis of (±)-3-demethoxyerythratidinone.[6]

Another efficient synthesis of (±)-3-demethoxyerythratidinone was accomplished in six steps with a 16% overall yield, featuring a Tf2O-promoted cascade reaction of an enaminone followed by a Pictet-Spengler reaction.[9]

Experimental Protocols

The Pictet-Spengler reaction is typically carried out by reacting a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[5]

-

Reactant Preparation: The β-arylethylamine and the carbonyl compound are dissolved in a suitable solvent (e.g., protic or aprotic).

-

Acid Catalysis: A Brønsted or Lewis acid (e.g., HCl, TFA, or superacids) is added to the reaction mixture.[5]

-

Reaction Conditions: The mixture is typically heated to facilitate the condensation and cyclization. Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

The intramolecular Heck reaction involves the palladium-catalyzed cyclization of a molecule containing both an aryl/vinyl halide and an alkene.[7]

-

Catalyst System: A palladium(0) source (e.g., Pd(OAc)2 with a phosphine ligand like Cy3P) is used.[6]

-

Reaction Setup: The substrate, palladium catalyst, ligand, and a base (e.g., K2CO3) are combined in a suitable solvent (e.g., toluene).[6]

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere. The progress of the reaction is monitored.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered, and the product is isolated and purified.

Biological Activity and Signaling Pathways

Erythrina alkaloids are well-documented for their effects on the central nervous system.[2] Their mechanism of action primarily involves the modulation of neuronal nicotinic acetylcholine receptors (nAChRs).[1][10]

Interaction with Nicotinic Acetylcholine Receptors

Several Erythrina alkaloids, including erythravine and 11α-hydroxyerythravine, have been shown to be potent competitive antagonists of nAChRs, with a particular selectivity for the α4β2 subtype.[1][10][11] This inhibition of nAChR function is believed to be the basis for the observed anxiolytic, sedative, and anticonvulsant effects of these compounds.[2][12]

Caption: Mechanism of Erythratine derivatives as nAChR antagonists.

Quantitative Biological Data

The inhibitory potency of Erythrina alkaloids on different nAChR subtypes has been quantified using electrophysiological and radioligand binding assays.

| Compound | nAChR Subtype | IC50 | Reference |

| (+)-Erythravine | α7 | 6 µM | [1][11] |

| α4β2 | 13 nM | [1][11] | |

| (+)-11α-Hydroxyerythravine | α7 | 5 µM | [1][11] |

| α4β2 | 4 nM | [1][11] |

Table 2: Inhibitory concentrations (IC50) of Erythrina alkaloids on nAChR subtypes.

Conclusion

Erythratine derivatives represent a fascinating class of natural products with significant potential for the development of new therapeutics targeting the central nervous system. The synthetic strategies outlined in this guide, particularly those employing modern catalytic methods, provide efficient pathways to access these complex molecules. The elucidation of their primary mechanism of action as potent antagonists of α4β2 nicotinic acetylcholine receptors offers a clear direction for future drug design and development efforts. This technical guide serves as a foundational resource for scientists aiming to explore the rich chemistry and pharmacology of Erythratine and its derivatives.

Spectroscopic Data

Detailed spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, for various synthetic intermediates and final products of Erythrina alkaloids have been reported in the literature.[13][14][15] Researchers are encouraged to consult these primary sources for comprehensive characterization data.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. A Short Synthesis of (±)‐3‐Demethoxyerythratidinone by Ligand‐Controlled Selective Heck Cyclization of Equilibrating Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Total synthesis of (±)-3-demethoxyerythratidinone via Tf2O-promoted cascade reaction of enaminone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]

- 11. Erythrina mulungu alkaloids are potent inhibitors of neuronal nicotinic receptor currents in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Erythratine from Erythrina Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrina is a genus of flowering plants in the pea family, Fabaceae, comprising about 130 species distributed in tropical and subtropical regions worldwide.[1] These plants are a rich source of tetracyclic spiroamine alkaloids, known as Erythrina alkaloids, which have garnered significant interest for their diverse pharmacological activities.[1][2] Among these, Erythratine, an alkenoid-type alkaloid, has been isolated from various Erythrina species and is a subject of ongoing research for its potential therapeutic applications. This document provides detailed protocols for the extraction and isolation of Erythratine from Erythrina species, based on established scientific literature.

Erythrina alkaloids, including Erythratine, are primarily found in the seeds of the plants.[1] They are known to exhibit a range of biological effects, with many acting as competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This activity underlies their potential in the development of new drugs for neurological and psychiatric disorders.

Data Presentation: Quantitative Analysis of Erythratine Extraction

The yield of Erythratine can vary depending on the plant part, the specific Erythrina species, and the extraction method employed. The following table summarizes the reported yields of total alkaloid extracts and, where available, specific alkaloids from various Erythrina species. It is important to note that specific yield data for Erythratine is often not reported in isolation but as part of a total alkaloid fraction.

| Erythrina Species | Plant Part | Extraction Method | Total Alkaloid Yield (w/w) | Erythratine Yield (w/w) | Reference |

| E. speciosa | Leaves | Maceration with ethanol, acid-base partitioning, and chromatographic separation | Not explicitly stated | Isolated, but specific yield not provided | [3][4] |

| E. speciosa | Flowers | Maceration with ethanol, acid-base partitioning, and chromatographic separation | Not explicitly stated | Isolated, but specific yield not provided | [3][4] |

| E. variegata | Flowers | Maceration with 90% Methanol, acid-base extraction | ~1.1% (crude alkaloid fraction) | Not specified | |

| E. crista-galli | Flowers | Maceration with 90% Methanol, acid-base extraction | ~0.82% (crude alkaloid fraction) | Not specified | |

| E. arborescens | Flowers | Maceration with 90% Methanol, acid-base extraction | Not specified | Not specified |

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Erythrina Flowers

This protocol is a generalized method adapted from the extraction of alkaloids from the flowers of Erythrina variegata and Erythrina crista-galli.

Materials:

-

Dried and powdered flowers of Erythrina species

-

90% Methanol (MeOH)

-

2% Acetic acid

-

Ethyl acetate (EtOAc)

-

Ammonia solution (NH₃·H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

-

Filter paper

Procedure:

-

Maceration: Macerate the dried and powdered plant material (e.g., 10 kg) with 90% methanol (3 x 25 L) at room temperature for 24-48 hours for each extraction.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Acidification: Dissolve the residue in 2% acetic acid to adjust the pH to 2-3.

-

Liquid-Liquid Partitioning (Acidic): Partition the acidic solution twice with an equal volume of ethyl acetate to remove non-alkaloidal compounds. Discard the organic (EtOAc) layers.

-

Basification: Basify the remaining aqueous layer with ammonia solution to adjust the pH to 8-9. This will precipitate the alkaloids.

-

Liquid-Liquid Partitioning (Basic): Extract the basified aqueous solution with ethyl acetate (3 x volume of aqueous layer). The alkaloids will move into the organic phase.

-

Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Isolation of Erythratine using Column Chromatography

The crude alkaloid extract obtained from Protocol 1 can be further purified to isolate Erythratine using column chromatography.

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., Chloroform-Acetone gradient)

-

Glass column for chromatography

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable solvent (e.g., chloroform).

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the proportion of acetone (e.g., from 1:0 to 1:1 chloroform:acetone).

-

Fraction Collection: Collect the eluate in fractions.

-

TLC Analysis: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC). Use an appropriate solvent system and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the compound of interest (Erythratine) based on the TLC analysis and concentrate them to obtain the purified compound.

-

Further Purification (Optional): If necessary, further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for Erythratine Extraction

Caption: General workflow for the extraction and isolation of Erythratine.

Hypothetical Signaling Pathway of Erythratine at the Neuromuscular Junction

Erythrina alkaloids are known to act as competitive antagonists at neuronal nicotinic acetylcholine receptors (nAChRs).[1] While the specific downstream signaling cascade for Erythratine is not fully elucidated, a plausible mechanism involves the inhibition of acetylcholine-mediated signaling.

Caption: Hypothetical antagonistic action of Erythratine at the nAChR.

Discussion and Future Perspectives

The protocols outlined provide a robust framework for the extraction and isolation of Erythratine from Erythrina species. Further optimization of extraction parameters, such as solvent-to-solid ratio, temperature, and extraction time, could potentially improve the yield and purity of the final product. The development of validated HPLC methods for the quantification of Erythratine is crucial for standardizing extracts and ensuring reproducible pharmacological studies.[5]

The antagonistic activity of Erythrina alkaloids at nAChRs suggests their potential for treating a variety of conditions, including anxiety, epilepsy, and pain.[2][6] Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of Erythratine and to evaluate its therapeutic efficacy and safety profile in preclinical and clinical studies. The structural similarity of Erythratine to other well-studied Erythrina alkaloids provides a strong basis for its investigation as a lead compound in drug discovery programs.

References

- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]

- 2. The genus Erythrina L.: A review on its alkaloids, preclinical, and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Item - Isolation of erythrinan alkaloids from the leaves and flowers of Erythrina speciosa. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 5. High-performance liquid chromatography-mass spectrometric analysis of alkaloids extracted from seeds of Erythrina herbacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythrina Alkaloids: An Updated Review with Neurological Perspective. [aps.journals.ekb.eg]

Protocol for the Quantification of Erythratine in Biological Samples: Application Notes for Researchers

Introduction

Erythratine, also known as FD&C Red No. 3, is a widely used xanthene food dye. Its application extends to pharmaceuticals and cosmetics. Given its potential for biological effects, including the inhibition of protein-protein interactions and interference with thyroid hormone metabolism, robust and reliable methods for its quantification in biological matrices are essential for toxicological studies, pharmacokinetic analysis, and drug development research. These application notes provide detailed protocols for the quantification of Erythratine in plasma/serum and tissue samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of Erythratine.

| Analytical Method | Matrix | Sample Preparation | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| RP-HPLC-PDA [1][2] | Foodstuff & Pharmaceutical | Water Extraction/Dilution | 0.2 - 1 µg/mL | 0.1 ng/mL | 1 ng/mL |

| LC-MS [3][4] | Food & Beverages | Cloud Point Extraction | 30 - 450 mg/kg | 15 - 150 mg/kg (water-soluble) | - |

| Spectrophotometry [5] | Beverage & Water | Ultrasonic assisted microextraction | 1.0 - 100 ng/mL | 0.6 ng/mL | - |

II. Experimental Protocols

A. Quantification of Erythratine in Plasma/Serum by LC-MS/MS

This protocol describes the quantification of Erythratine in plasma or serum samples using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

-

Erythratine analytical standard

-

Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (HPLC grade)[6]

-

Methanol (HPLC grade)[2]

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human or animal plasma/serum (blank)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Sample Preparation: Protein Precipitation [6][7]

-

Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.[6]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions (Example)

-

LC System: High-performance liquid chromatography system

-

Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm) is a suitable choice.[1][2]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transitions:

-

Erythratine: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard)

-

4. Calibration and Quantification

-